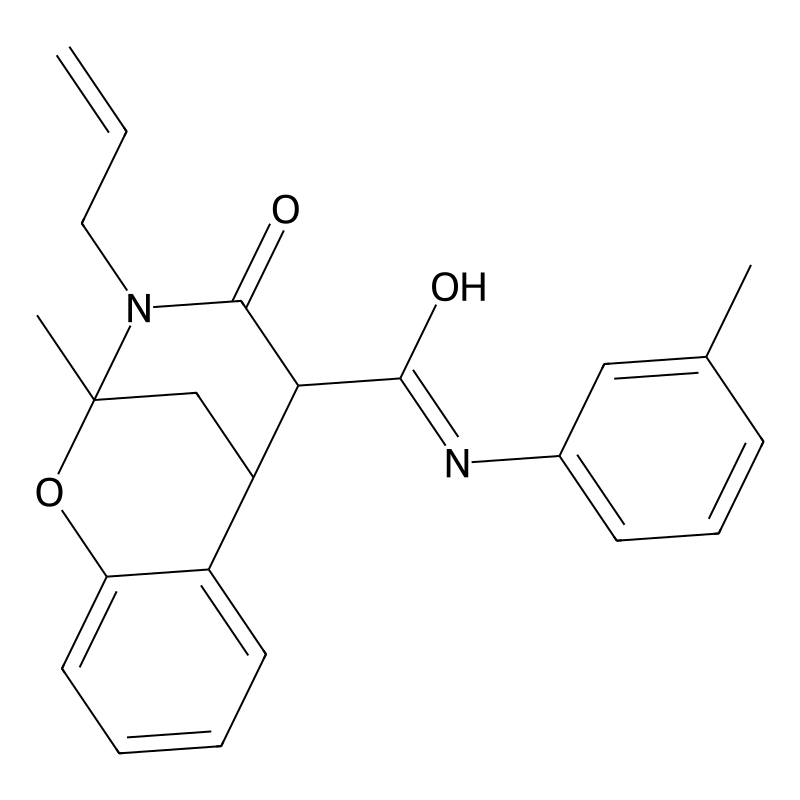

3-allyl-2-methyl-4-oxo-N-(m-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-allyl-2-methyl-4-oxo-N-(m-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide is a complex organic compound characterized by its unique structural features. It belongs to the class of oxazocines, which are bicyclic compounds containing both nitrogen and oxygen in their ring structure. The compound's molecular formula is , and it has a molecular weight of approximately 318.39 g/mol. Its structure includes an allyl group, a methyl group, and a carboxamide functional group, contributing to its potential biological activity and chemical reactivity.

- Nucleophilic Addition: The carbonyl group in the 4-oxo position can react with nucleophiles such as alcohols or amines to form hemiacetals or amides.

- Hydrolysis: Under acidic or basic conditions, the carboxamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.

- Allylic Rearrangement: The allyl group may participate in rearrangement reactions under certain conditions, leading to different structural isomers.

Preliminary studies indicate that compounds similar to 3-allyl-2-methyl-4-oxo-N-(m-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide exhibit various biological activities:

- Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.

- Antitumor Activity: Research has suggested that related oxazocine derivatives may possess cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects: Certain compounds in this class have been investigated for their potential to reduce inflammation.

The synthesis of 3-allyl-2-methyl-4-oxo-N-(m-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide can be achieved through several methods:

- Cyclization Reactions: Starting from appropriate precursors like substituted benzoic acids and amines, cyclization can be induced using acid catalysts.

- Condensation Reactions: The formation of the amide bond can be accomplished through the reaction of an amine with a corresponding acid chloride derived from the carboxylic acid.

- Allylation Reactions: The introduction of the allyl group can be performed via nucleophilic substitution or via allylic halides.

This compound has potential applications in various fields:

- Pharmaceutical Industry: Due to its biological activity, it may serve as a lead compound for drug development targeting infections or cancer.

- Chemical Research: It can be used as a building block in organic synthesis for creating more complex molecules.

- Material Science: Its unique properties may find applications in developing new materials with specific functionalities.

Interaction studies involving 3-allyl-2-methyl-4-oxo-N-(m-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide focus on:

- Protein Binding: Understanding how this compound interacts with proteins can provide insights into its mechanism of action.

- Receptor Interaction: Studies may explore its affinity for various biological receptors relevant to its therapeutic effects.

- Metabolic Pathways: Investigating how this compound is metabolized in biological systems can help predict its efficacy and safety profile.

Several compounds share structural similarities with 3-allyl-2-methyl-4-oxo-N-(m-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Oxo-N-(m-tolyl)-1H-pyrrole | Contains a pyrrole ring | Exhibits distinct electronic properties due to nitrogen |

| 7-Methyl-N-(p-tolyl)-benzothiazole | Has a thiazole ring | Different heteroatom leading to varied reactivity |

| 5-Carboxamide-N-(o-tolyl)-indole | Indole core structure | Potentially different biological activity due to indole framework |

These compounds highlight the diversity within this chemical class while showcasing the unique features of 3-allyl-2-methyl-4-oxo-N-(m-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide regarding its structural complexity and potential applications in medicinal chemistry.